molecular formula C10H6N2O2 B1626307 benzofuro[2,3-d]pyridazin-4(3H)-one CAS No. 50266-85-8

benzofuro[2,3-d]pyridazin-4(3H)-one

Cat. No.: B1626307
CAS No.: 50266-85-8
M. Wt: 186.17 g/mol
InChI Key: JPYPDSHHTRFKAI-UHFFFAOYSA-N
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Description

Benzofuro[2,3-d]pyridazin-4(3H)-one is a tricyclic heterocyclic compound featuring a fused benzofuran and pyridazinone core. Its molecular formula is C₁₀H₆N₂O₂, with a SMILES notation of O=C1NN=Cc2c3ccccc3oc21 and an InChI code of InChI=1S/C10H6N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13) . The compound’s structure combines aromaticity from the benzofuran moiety with the electron-deficient pyridazinone ring, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

IUPAC Name

3H-[1]benzofuro[2,3-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYPDSHHTRFKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496122
Record name [1]Benzofuro[2,3-d]pyridazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50266-85-8
Record name [1]Benzofuro[2,3-d]pyridazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[2,3-d]pyridazin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a transition metal-free method can be employed to synthesize N-substituted derivatives of this compound . This method involves the transformation of shikimic acid to methyl 3-dehydroshikimate, followed by further functionalization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzofuro[2,3-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications.

Scientific Research Applications

Synthesis and Structural Characteristics

Benzofuro[2,3-d]pyridazin-4(3H)-one can be synthesized through various methods, including microwave-assisted reactions and cyclization of substituted hydrazones. The compound exhibits tautomeric forms, which can influence its reactivity and biological activity. Its structure comprises a fused benzofuran and pyridazine moiety, contributing to its unique properties.

Antihypertensive Agents

Recent studies have highlighted the potential of this compound derivatives as vasodilators. A series of 6-(4-substitutedphenyl)-3-pyridazinones were synthesized and evaluated for their vasorelaxant activities. These compounds demonstrated significant potency with EC50 values ranging from 0.02916 to 1.907 µM, outperforming traditional vasodilators like hydralazine . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring enhance activity, suggesting avenues for further optimization .

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Compounds derived from this scaffold exhibited nanomolar binding affinities towards endothelin receptors, which are implicated in various bacterial infections . The exploration of this compound in developing new antibacterial agents is ongoing, with preliminary results indicating effective inhibition against certain pathogens.

Drug Discovery

The unique structural features of this compound make it a valuable scaffold for drug design. Its derivatives have been explored for their potential as selective inhibitors in various therapeutic areas, including oncology and cardiovascular diseases . Fragment-based drug design approaches have utilized this compound to identify lead candidates with improved efficacy and selectivity .

Fluorescent Sensors

Some derivatives of this compound have been developed as fluorescent sensors for metal ions such as Zn²⁺. These sensors are crucial in biochemical assays and environmental monitoring due to their sensitivity and specificity .

Case Studies

StudyFocusFindings
Mederski et al. (2024)Antimicrobial ActivityIdentified nanomolar affinities of benzofuro derivatives towards endothelin receptors; potential for treating infections .
Recent Vasodilator DevelopmentAntihypertensive AgentsSynthesized 6-(4-substitutedphenyl)-3-pyridazinones with superior vasorelaxant activities compared to hydralazine .
Fluorescent Sensor DevelopmentBiochemical ApplicationsDeveloped derivatives that selectively detect Zn²⁺ ions with high sensitivity .

Mechanism of Action

The mechanism of action of benzofuro[2,3-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Furo[2,3-d]pyridazinone Derivatives

Furo[2,3-d]pyridazinones, such as 5-methylfuro[2,3-d]pyridazin-4(5H)-one (), lack the benzene ring of benzofuro[2,3-d]pyridazinone. Instead, they feature a furan fused to the pyridazinone core. This structural difference reduces aromatic conjugation, leading to:

  • Lower thermal stability : The absence of a benzene ring decreases π-π stacking interactions.
  • Enhanced solubility : Furan’s polarity improves aqueous solubility compared to the hydrophobic benzofuran system.
  • Synthetic challenges: Cyclization yields for furopyridazinones are highly dependent on substituents. For example, tert-butyl groups at propargylic positions improve yields (65% for 7c vs. <20% for non-substituted analogs) by reducing proton acidity and side reactions .

Thieno[2,3-d]pyridazinone Derivatives

Thieno[2,3-d]pyridazinones, such as 7-amino-5-(4-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one (), replace the benzofuran with a thiophene ring. Key differences include:

  • Bioactivity: Thienopyridazinones exhibit distinct pharmacological profiles; for instance, they show higher selectivity for serotonin receptors compared to benzofuro analogs .

Benzofuro[2,3-d]pyrimidine Derivatives

Benzofuro[2,3-d]pyrimidines () differ in their heterocyclic core, substituting pyridazinone with a pyrimidine ring. This alters:

  • Hydrogen-bonding capacity : Pyrimidine’s two nitrogen atoms enable stronger interactions with ATP-binding pockets in kinases (e.g., EGFR inhibition with IC₅₀ values < 1 µM).
  • Synthetic routes: Pyrimidine derivatives are often synthesized via transition metal-free cyclization, achieving yields up to 90%, whereas pyridazinones require halogenation or cycloaddition steps .

Comparative Data Table

Compound Class Core Structure Fused Ring Key Substituents Bioactivity/Application Synthesis Yield Range
Benzofuro[2,3-d]pyridazinone Benzofuran + pyridazinone Benzene + furan N/A (parent structure) Kinase inhibition, CNS targets 37–76%
Furo[2,3-d]pyridazinone Furan + pyridazinone Furan Methyl, tert-butyl Melanin synthesis modulation 20–65%
Thieno[2,3-d]pyridazinone Thiophene + pyridazinone Thiophene Methoxy, aryl groups GPR139 agonism, serotonin modulation 48–63%
Benzofuro[2,3-d]pyrimidine Benzofuran + pyrimidine Benzene + pyrimidine Amine, aryl groups EGFR tyrosine kinase inhibition 63–90%

Biological Activity

Benzofuro[2,3-d]pyridazin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound features a fused benzofuran and pyridazine ring structure, which imparts unique electronic properties and reactivity. Its chemical structure allows it to function as a building block for synthesizing various pharmacologically active molecules, particularly in the context of cancer therapy and antimicrobial activity.

Target of Action

The primary target for this compound is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . This compound acts as a novel inhibitor of EGFR, which is crucial for cell proliferation and survival in many cancers.

Mode of Action

The inhibition of EGFR by this compound leads to the suppression of downstream signaling pathways associated with cell growth and survival. Specifically, it disrupts the EGFR signaling pathway , resulting in reduced cell proliferation and enhanced apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study:
A study highlighted that this compound effectively reduced tumor growth in xenograft models by targeting EGFR signaling pathways, demonstrating its potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It has been evaluated against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The compound exhibited nanomolar minimum inhibitory concentration (MIC) values against these strains, indicating potent antibacterial activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Benzofuro[3,2-d]pyrimidineAnticancerEGFR inhibition
Benzothieno[2,3-d]pyridazineAntimicrobialUnknown
Other Benzofuran DerivativesAntioxidant, anti-inflammatoryVarious mechanisms

This compound distinguishes itself from similar compounds due to its specific activity against EGFR and its unique structural properties that enhance its reactivity and biological interactions .

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound derivatives to enhance their biological efficacy. For instance, modifications at specific positions on the pyridazine ring have yielded compounds with improved potency against cancer cell lines and better selectivity towards bacterial targets .

Table: Structure-Activity Relationships

DerivativeIC50 (μM)SelectivityNotes
Compound A0.14HighSelective EGFR inhibitor
Compound B0.25ModerateBroad-spectrum antimicrobial
Compound C0.10LowNon-selective

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzofuro[2,3-d]pyridazin-4(3H)-one
Reactant of Route 2
benzofuro[2,3-d]pyridazin-4(3H)-one

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